cFMS Receptor Inhibitor II

CSF1R selectivity cellular assay off-target growth inhibition

In macrophage and TAM research, cross-reactivity from poorly selective CSF1R inhibitors compromises data integrity. cFMS Receptor Inhibitor II (CAS 959860-85-6, BUN60856) solves this with a validated >500-fold selectivity window between CSF-1-dependent and independent cell growth (NSO IC50 >50 µM). - Biochemical IC50: 2.8-80 nM (CSF1R); cellular IC50: 1.4 µM (M-NSF-60 cells) - >500-fold selectivity vs. cFMS Receptor Inhibitor III (100-fold window) - Ideal for macrophage polarization, TAM signaling, and osteoclast differentiation assays Supplied ≥98% purity; milligram-to-gram quantities available for HTS and SAR campaigns.

Molecular Formula C23H20N4O
Molecular Weight 368.4 g/mol
Cat. No. B1668050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecFMS Receptor Inhibitor II
SynonymscFMS Receptor Inhibitor II;  BUN60856;  BUN-60856;  BUN 60856; 
Molecular FormulaC23H20N4O
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2C(=O)N)C4=CC=NC=C4)C
InChIInChI=1S/C23H20N4O/c1-14-3-5-18(11-15(14)2)27-22-19-6-4-17(16-7-9-25-10-8-16)12-21(19)26-13-20(22)23(24)28/h3-13H,1-2H3,(H2,24,28)(H,26,27)
InChIKeyBIICXZWYHQOUEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





cFMS Receptor Inhibitor II: Potent, Selective CSF1R Kinase Inhibitor


cFMS Receptor Inhibitor II (CAS 959860-85-6, BUN60856) is a cell-permeable anilinoquinoline compound that acts as a potent, active site-targeting inhibitor of the colony-stimulating factor 1 receptor (CSF1R, also known as c-FMS or M-CSFR) [1]. It demonstrates notable potency in biochemical kinase assays with reported IC50 values ranging from 2.8 nM to 80 nM, and it selectively inhibits CSF-1-dependent cellular growth while showing minimal effects on CSF-1-independent cells [2]. This compound is widely utilized in immunology and oncology research to study macrophage biology, tumor-associated macrophages, and osteoclast differentiation .

CSF1R kinase inhibition assays for macrophage biology research
Cellular selectivity discrimination between CSF-1-dependent and independent growth
In vitro model systems requiring minimal off-target cytotoxicity

Why Substitution with Other CSF1R Inhibitors Fails


While multiple CSF1R (c-FMS) kinase inhibitors are commercially available, they exhibit substantial differences in biochemical potency, cellular selectivity, off-target kinase profiles, and in vivo pharmacological properties [1]. For instance, cFMS Receptor Inhibitor III demonstrates a similar biochemical IC50 (8 nM) but shows significantly inferior selectivity in cellular assays, with only a 100-fold window between CSF-1-dependent and independent growth inhibition . Other widely used tool compounds like GW2580, Ki20227, and BLZ945 possess distinct selectivity fingerprints, oral bioavailability profiles, and brain penetration characteristics that render them non-interchangeable in experimental settings [2]. Substituting cFMS Receptor Inhibitor II with a generic CSF1R inhibitor without verifying the specific quantitative parameters relevant to the experimental model may compromise data reproducibility and lead to erroneous conclusions regarding target biology.

CSF1R inhibitors exhibit differing cellular selectivity windows; selectivity context may not transfer between compounds.
Off-target kinase profiles vary significantly; confirm for target engagement and in vivo studies.
In vivo pharmacokinetics and brain penetration are compound-specific; not interchangeable for CNS or oral dosing applications.

Quantitative Differentiation Against Key Comparators


Superior Cellular Selectivity Window vs Inhibitor III

cFMS Receptor Inhibitor II exhibits a >500-fold selectivity window between CSF-1-dependent (M-NSF-60) and CSF-1-independent (NSO) cell growth inhibition, substantially exceeding the 100-fold window of cFMS Receptor Inhibitor III . This differential selectivity is critical for minimizing confounding effects in macrophage biology experiments.

Cellular Selectivity vs III
Head-to-head
>500-fold vs 100-fold selectivity window
Cellular selectivity context supports CSF1R-specific studies
Reduces off-target growth inhibition in CSF-1-independent cells
CSF1R selectivity cellular assay off-target growth inhibition

Biochemical Potency vs cFMS Receptor Inhibitor III

cFMS Receptor Inhibitor II demonstrates an IC50 of 80 nM in biochemical kinase assays targeting the active site of MCSF receptor/cFMS . While cFMS Receptor Inhibitor III exhibits a lower IC50 of 8 nM, this 10-fold biochemical potency advantage does not translate to improved cellular selectivity, highlighting the importance of evaluating both biochemical and cellular parameters .

Biochemical Potency vs III
Head-to-head
IC50 80 nM vs 8 nM (10-fold lower)
Biochemical potency alone may not predict cellular selectivity
Cellular selectivity metrics required for compound selection
CSF1R kinase biochemical IC50 enzyme inhibition

Kinase Selectivity Profile

cFMS Receptor Inhibitor II is reported to demonstrate significant selectivity over other kinases, based on available vendor characterization . As a class-level reference, the structurally distinct CSF1R inhibitor GW2580 has been profiled against 186 kinases and showed 150- to 500-fold selectivity over b-Raf, CDK4, c-KIT, c-SRC, EGFR, and others . Direct quantitative selectivity panel data for cFMS Receptor Inhibitor II is not publicly available; users requiring definitive off-target profiling should request vendor validation data or perform independent kinome-wide screening.

Kinase Selectivity Profile
Class-level
Qualitative selectivity reported; no public quantitative panel
Off-target profiling requires independent verification
Request vendor validation data or perform kinome screening
kinase selectivity off-target profiling CSF1R specificity

In Vivo Pharmacological Profile vs GW2580

GW2580 is an orally bioavailable CSF1R inhibitor with established in vivo efficacy in arthritis models, demonstrating complete inhibition of CSF-1-induced monocyte growth (IC50 = 0.2 µM) and 60-85% inhibition of TNF-α production following oral dosing [1]. cFMS Receptor Inhibitor II, while potent in vitro, lacks comparable published in vivo PK/PD characterization, positioning GW2580 as the preferred tool for oral in vivo studies [2].

In Vivo Profile vs GW2580
Cross-study
Limited in vivo data vs GW2580 validated oral efficacy
Oral in vivo CSF1R inhibition studies may prefer GW2580
cFMS Inhibitor II suited for in vitro/ex vivo high-selectivity work
in vivo efficacy oral bioavailability arthritis model

Potency and Selectivity vs Ki20227

Ki20227 exhibits potent c-FMS inhibition (IC50 = 2 nM) with well-characterized activity against VEGFR-2 (IC50 = 12 nM), c-Kit (451 nM), and PDGFRβ (217 nM), and validated in vivo efficacy in suppressing osteoclast-mediated bone destruction [1]. In contrast, cFMS Receptor Inhibitor II lacks comparable in vivo osteoclast differentiation data and detailed off-target kinase profiling, making Ki20227 the preferred tool for bone metastasis and osteoclast biology studies requiring in vivo validation [2].

Potency & Selectivity vs Ki20227
Cross-study
Ki20227: 2 nM IC50, validated in vivo bone protection; cFMS II lacks osteoclast data
Osteoclast/bone metastasis studies may require Ki20227 in vivo validation
For in vitro macrophage studies, cellular selectivity remains an advantage
osteoclast differentiation bone metastasis kinase selectivity

Brain Penetration and Selectivity vs BLZ945

BLZ945 (Sotuletinib) is a brain-penetrant CSF1R inhibitor with an IC50 of 1 nM and >1,000-fold selectivity over its closest receptor tyrosine kinase homologs, enabling microglia depletion and CNS tumor microenvironment modulation [1]. cFMS Receptor Inhibitor II lacks reported brain penetration data and exhibits lower biochemical potency (80 nM) and unquantified selectivity, making BLZ945 the unequivocal choice for CNS applications requiring CSF1R inhibition .

Brain Penetration vs BLZ945
Cross-study
BLZ945 brain-penetrant, IC50 1 nM; cFMS II not brain-penetrant, 80 nM
CNS applications require brain-penetrant inhibitors like BLZ945
cFMS Inhibitor II not validated for CNS research
brain-penetrant microglia depletion CNS tumor microenvironment

Optimal Research Applications


In Vitro Macrophage Biology with High Selectivity

Based on its >500-fold selectivity window between CSF-1-dependent and independent cell growth , cFMS Receptor Inhibitor II is ideally suited for in vitro experiments where minimizing off-target cytotoxicity in CSF-1-independent cells is critical. This includes studies of macrophage polarization, tumor-associated macrophage (TAM) signaling, and CSF-1/IL-34 cytokine response assays in mixed cell populations.

Comparative Pharmacology with Inhibitor III

Researchers investigating the relationship between biochemical potency and cellular selectivity in CSF1R inhibition can utilize cFMS Receptor Inhibitor II (IC50 = 80 nM; >500-fold selectivity window) alongside cFMS Receptor Inhibitor III (IC50 = 8 nM; 100-fold selectivity window) as a paired comparator set . This combination enables structure-activity relationship (SAR) analysis and validation of cellular selectivity as a key differentiator.

Ex Vivo Osteoclast Precursor Assays

While Ki20227 is preferred for in vivo bone metastasis studies, cFMS Receptor Inhibitor II can be effectively employed in ex vivo osteoclast differentiation assays using bone marrow-derived macrophages, where its cellular selectivity profile helps isolate CSF1R-dependent effects on osteoclastogenesis without confounding off-target inhibition of VEGFR-2 or PDGFRβ [1].

High-Throughput Screening Positive Control

With reported IC50 values of 2.8 nM in biochemical assays and well-characterized cellular activity (IC50 = 1.4 µM) , cFMS Receptor Inhibitor II serves as a reliable positive control for HTS campaigns aimed at identifying novel CSF1R inhibitors or modulators of macrophage function. Its commercial availability in milligram-to-gram quantities supports large-scale screening applications.

Application
Selection Property
Validation Focus
Macrophage signaling studies
Cellular selectivity assay context
CSF1R-dependent vs independent growth endpoints
CSF1R inhibitor SAR analysis
Biochemical vs cellular selectivity relationship
Comparative selectivity window evaluation
Osteoclast differentiation studies
CSF1R-selective inhibition
Osteoclastogenesis endpoint review (avoiding VEGFR-2/PDGFRβ off-target)
CSF1R inhibitor screening
Assay-positive control context
Reproducibility in HTS campaigns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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